Methyl 3-amino-6-methylpyrazine-2-carboxylate
Overview
Description
“Methyl 3-amino-6-methylpyrazine-2-carboxylate” is a chemical compound with the CAS Number 2032-84-0 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-methylpyrazine-2-carboxylate” is characterized by a pyrazine ring substituted by a methoxycarbonyl group at position 2 and an amino group at position 3 . The molecular weight of the compound is 167.17 .Physical And Chemical Properties Analysis
“Methyl 3-amino-6-methylpyrazine-2-carboxylate” is a solid compound . It has a molecular weight of 167.17 . The compound is slightly soluble in water, ethanol, and acetone. It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-amino-6-methylpyrazine-2-carboxylate:
Pharmaceutical Development
Methyl 3-amino-6-methylpyrazine-2-carboxylate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific enzymes and receptors. For instance, it can be utilized in the synthesis of anti-inflammatory and anti-cancer agents due to its ability to interact with biological targets effectively .
Agrochemical Research
In agrochemical research, Methyl 3-amino-6-methylpyrazine-2-carboxylate is explored for its potential as a precursor in the synthesis of herbicides and pesticides. Its chemical properties make it suitable for developing compounds that can protect crops from pests and diseases, thereby enhancing agricultural productivity .
Material Science
This compound is also significant in material science, particularly in the development of advanced materials. It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and conductivity. These materials have applications in various industries, including electronics and aerospace .
Chemical Synthesis
Methyl 3-amino-6-methylpyrazine-2-carboxylate: serves as a key building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of complex molecules. This makes it an essential component in the synthesis of new chemical entities for research and industrial purposes .
Biochemical Studies
In biochemical studies, this compound is used to investigate enzyme mechanisms and protein interactions. Its structure enables it to act as a probe or inhibitor in enzymatic assays, providing insights into the biochemical pathways and potential therapeutic targets .
Environmental Science
Research in environmental science leverages Methyl 3-amino-6-methylpyrazine-2-carboxylate for the development of sensors and detection systems. These systems can monitor environmental pollutants and toxins, contributing to environmental protection and sustainability efforts .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to enhance the pharmacokinetic properties of drugs. By modifying its structure, researchers can improve the solubility, stability, and bioavailability of therapeutic agents, leading to more effective treatments .
Analytical Chemistry
Methyl 3-amino-6-methylpyrazine-2-carboxylate: is also used in analytical chemistry for the development of analytical methods and standards. Its well-defined chemical properties make it suitable for use as a reference material in various analytical techniques, including chromatography and spectroscopy .
Safety and Hazards
“Methyl 3-amino-6-methylpyrazine-2-carboxylate” is classified as a dangerous compound. It has a GHS05 pictogram, and the hazard statement is H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), among others .
properties
IUPAC Name |
methyl 3-amino-6-methylpyrazine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKIJMHDBGWTIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730399 | |
Record name | Methyl 3-amino-6-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-methylpyrazine-2-carboxylate | |
CAS RN |
4896-36-0, 2032-84-0 | |
Record name | Methyl 3-amino-6-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-6-methylpyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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